1-(4-(6-(3,4-二甲氧基苯基)吡啶-3-基)哌嗪-1-基)-2-甲基丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DMPP is a piperazine derivative that has been synthesized through a number of methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学研究应用
Antibacterial Activity
Pyrazolines have demonstrated antibacterial properties in various studies . B4’s potential as an antibacterial agent warrants further investigation. Researchers can explore its efficacy against specific bacterial strains and mechanisms of action.
Antifungal Potential
In addition to antibacterial effects, pyrazolines have shown antifungal activity . Investigating B4’s ability to inhibit fungal growth could lead to novel antifungal agents.
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Pyrazolines have been investigated for their anti-inflammatory properties . Researchers can explore B4’s impact on inflammatory pathways and potential clinical applications.
Antidepressant Potential
Some pyrazolines exhibit antidepressant effects . Investigating B4’s impact on neurotransmitter systems and behavioral models could provide insights into its antidepressant properties.
Anticonvulsant Activity
Pyrazolines have been studied as potential anticonvulsants . Researchers can evaluate B4’s effects on seizure models and its potential use in managing epilepsy.
Antioxidant Capacity
Oxidative stress contributes to various diseases. Pyrazolines, including B4, may possess antioxidant properties . Investigating its ability to scavenge free radicals and protect cells from oxidative damage is essential.
Antitumor Potential
Pyrazolines have been explored for their antitumor activities . Researchers can investigate B4’s impact on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents.
属性
IUPAC Name |
1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)20(25)24-11-9-23(10-12-24)19-8-6-16(21-22-19)15-5-7-17(26-3)18(13-15)27-4/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZNAGXOFNWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。